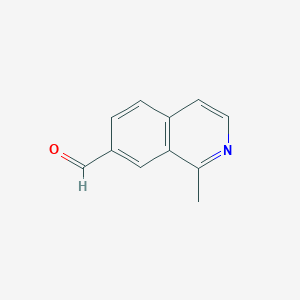

1-Methylisoquinoline-7-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

1-methylisoquinoline-7-carbaldehyde |

InChI |

InChI=1S/C11H9NO/c1-8-11-6-9(7-13)2-3-10(11)4-5-12-8/h2-7H,1H3 |

InChI Key |

MIMQYLUYKLZHHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC2=C1C=C(C=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methylisoquinoline 7 Carbaldehyde and Its Precursors

Classical Approaches to the Isoquinoline (B145761) Core with Relevance to 1-Methylisoquinoline (B155361) Scaffolds

The foundational methods for isoquinoline synthesis were established in the late 19th and early 20th centuries and remain relevant for their robustness and scalability.

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent. Discovered in 1893, this reaction typically employs condensing agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). The resulting dihydroisoquinoline must be subsequently oxidized to yield the fully aromatic isoquinoline.

To generate a 1-methylisoquinoline scaffold, the required precursor is an N-acetyl-β-phenylethylamine. For the target molecule, this precursor would need a substituent at the meta-position of the phenyl ring that can be converted into a carbaldehyde group. The cyclization proceeds via an electrophilic aromatic substitution mechanism, where the presence of electron-donating groups on the aromatic ring enhances the reaction rate and yield. If an electron-donating group is present at the meta-position of the starting phenylethylamine, cyclization preferentially occurs at the para-position (C6), which is the desired regiochemistry for a 7-substituted product.

The general two-step process is:

Cyclization: An appropriately substituted N-acetyl-β-phenylethylamine is treated with a condensing agent to form the 1-methyl-3,4-dihydroisoquinoline (B1216472) intermediate.

Aromatization: The intermediate is oxidized using a catalyst such as palladium on carbon (Pd/C) or with other dehydrogenating agents to furnish the 1-methylisoquinoline.

| Reaction Step | Typical Reagents & Conditions | Product Type | Ref. |

| Cyclization | POCl₃ or P₂O₅ in refluxing toluene (B28343) or xylene | 3,4-Dihydroisoquinoline | organic-chemistry.orgresearchgate.netorganic-chemistry.org |

| Aromatization | Pd/C, high temperature; or other oxidizing agents | Isoquinoline | organic-chemistry.orgmdpi.com |

First reported in 1911, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. nih.govnih.gov To synthesize a 1-methyl derivative, acetaldehyde (B116499) would be the required carbonyl component.

The key steps are:

Formation of a Schiff base (iminium ion under acidic conditions) between the β-arylethylamine and acetaldehyde.

Intramolecular electrophilic attack of the aromatic ring onto the iminium carbon to form the 1-methyl-1,2,3,4-tetrahydroisoquinoline.

Aromatization of the tetrahydroisoquinoline product, which requires a separate oxidation step, similar to the Bischler-Napieralski aftermath.

This reaction is highly effective for electron-rich aromatic systems, such as phenols or methoxy-substituted phenylethylamines. nih.gov For less activated systems, stronger acids or higher temperatures are necessary. nih.gov A significant modification involves the pre-acylation of the amine, leading to an N-acyliminium ion intermediate, which is a much more powerful electrophile and can undergo cyclization even with less nucleophilic aromatic rings. nih.gov

| Reaction Stage | Required Precursors | Key Intermediate | Final Product (after oxidation) | Ref. |

| Condensation & Cyclization | β-phenylethylamine, Acetaldehyde, Acid catalyst (e.g., HCl) | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | 1-Methylisoquinoline | nih.govnih.govresearchgate.net |

The Pomeranz-Fritsch reaction, also discovered in 1893, provides a direct route to aromatic isoquinolines without the need for a separate oxidation step. prepchem.com The process involves the acid-catalyzed cyclization of a benzalaminoacetal, which is a Schiff base formed from a substituted benzaldehyde (B42025) and aminoacetaldehyde diethyl acetal. acs.orgresearchgate.net

This method is particularly well-suited for preparing 7-substituted isoquinolines. To achieve the scaffold for 1-Methylisoquinoline-7-carbaldehyde, one would theoretically start with m-formylbenzaldehyde (or a protected version) and condense it with aminoacetaldehyde diethyl acetal. The subsequent acid-catalyzed cyclization (e.g., with concentrated sulfuric acid) would yield the isoquinoline ring.

A crucial modification, the Schlittler-Müller adaptation, allows for the synthesis of C1-substituted isoquinolines by condensing a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal. researchgate.netnih.gov This provides a pathway to the 1-methyl group. By combining the logic of these approaches, a substituted benzylamine could be reacted with a glyoxal derivative to build the desired core.

The classical Skraup synthesis is a well-known method for producing quinolines , not isoquinolines. slideshare.netnih.gov The reaction involves heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). slideshare.netacs.org Although the outline includes this method, its direct application to isoquinoline synthesis is not conventional. Some literature makes a passing mention of isoquinoline formation as a minor product under specific conditions with precursors like phenylene diamines, but this is not a standard or reliable route. acs.org

However, the core concept of the Skraup reaction—the annulation (fusion of a new ring) onto an aniline-type precursor—is a fundamental strategy in heterocyclic chemistry. More relevant to isoquinoline synthesis are modern annulation methods. For instance, a divergent strategy using aryne chemistry has been developed where N-acyl dehydroamino esters react with a benzyne (B1209423) intermediate to produce substituted isoquinolines directly. mdpi.com This metal-free annulation provides a modern alternative for constructing the isoquinoline core from acyclic precursors.

Contemporary Strategies for Isoquinoline Functionalization

Modern synthetic methods offer powerful tools for the late-stage functionalization of pre-formed heterocyclic cores, providing an alternative route to specifically substituted molecules like this compound.

Transition metal-catalyzed C-H activation has emerged as a highly efficient strategy for forming new carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. slideshare.net This approach can be used in two ways: to construct the isoquinoline ring itself via C-H activation/annulation, or to functionalize a pre-existing isoquinoline ring.

For functionalization, a pre-formed 1-methylisoquinoline could be subjected to a C-H activation reaction. The challenge lies in achieving regioselectivity. In isoquinoline, the nitrogen atom can act as an endogenous directing group, often guiding functionalization to adjacent positions like C8. However, various catalytic systems (often using palladium, rhodium, or ruthenium) and the use of specific directing groups can steer the reaction to other positions. nih.gov While direct C-H formylation is challenging, a common strategy would be to install a functional group handle at the C7 position, such as a halide or a boryl group, which can then be converted to a carbaldehyde in a subsequent step. For example, C-H activation could lead to a 7-bromo-1-methylisoquinoline (B1373894), which could then undergo palladium-catalyzed carbonylation or lithium-halogen exchange followed by quenching with a formylating agent.

Alternatively, C-H activation can be used to construct the ring. Rhodium(III)-catalyzed annulation of O-pivaloyl oximes with various coupling partners is a well-established method for creating substituted isoquinolines. prepchem.comnih.gov Similarly, palladium-catalyzed annulation of N-methoxy benzamides with alkynes or allenes provides access to substituted isoquinolinones, which can be further modified.

| C-H Activation Strategy | Catalyst System (Example) | Application | Ref. |

| Annulation | [Cp*RhCl₂]₂ / CsOAc | Synthesis of isoquinolones from benzamides and alkynes | nih.gov |

| Annulation | Pd(OAc)₂ / Ag₂CO₃ | Synthesis of isoquinolinones from benzamides and allenes | |

| Functionalization | Pd(OAc)₂ | C-H arylation of quinoline (B57606) N-oxides | acs.org |

| Functionalization | [RhCl(CO)₂]₂ | C-H arylation of quinolines | acs.org |

Organocatalytic Approaches to Isoquinoline Derivatives

Organocatalysis has emerged as a powerful, metal-free strategy for the asymmetric synthesis of isoquinoline derivatives. For example, chiral phosphoric acids have been shown to catalyze the enantioselective Pictet-Spengler reaction, yielding axially chiral tetrahydroisoquinolines with excellent enantioselectivities. nih.gov These reactions often proceed via dynamic kinetic resolution. Furthermore, organocatalysts have been employed in asymmetric aza-Henry–hemiaminalization–oxidation sequences to produce dihydroisoquinolinones. nih.gov

Catalyst-Free and Electrochemical Methodologies for Isoquinoline Synthesis

In a move towards greener and more sustainable chemistry, catalyst-free and electrochemical methods for isoquinoline synthesis have been developed. These methods often rely on the inherent reactivity of the starting materials under specific conditions, such as high temperature or electrochemical potential, to drive the cyclization and formation of the isoquinoline ring. While specific examples for the direct synthesis of 1-methylisoquinoline under these conditions are not prevalent, the general principles offer a promising avenue for future research.

Specific Synthetic Pathways to this compound and its Direct Precursors

The synthesis of this compound necessitates a carefully planned route that first establishes the 1-methylisoquinoline core and then introduces the aldehyde functionality at the desired C-7 position.

Strategies for Introducing the Carbaldehyde Group at the C-7 Position

Direct formylation at the C-7 position of a pre-formed 1-methylisoquinoline ring is a challenging task due to the electronic nature of the isoquinoline system, which typically favors electrophilic substitution at C-5 and C-8. Therefore, indirect methods are often more viable.

One potential strategy involves the synthesis of a 7-substituted 1-methylisoquinoline precursor that can be subsequently converted into a carbaldehyde. For instance, the preparation of a 7-bromo-1-methylisoquinoline would provide a handle for further functionalization. While a direct synthesis for 7-bromo-1-methylisoquinoline is not readily found, a patented method for the synthesis of 7-bromoisoquinoline (B118868) exists, which could potentially be adapted. thieme-connect.de This involves a multi-step sequence starting from 1,2,3,4-tetrahydroisoquinoline. thieme-connect.de Once the 7-bromo-1-methylisoquinoline is obtained, it could be converted to the corresponding Grignard or organolithium reagent, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF) to yield the desired aldehyde.

Another approach is the oxidation of a 7-methyl group on a 1,7-dimethylisoquinoline precursor. This would require the synthesis of 1,7-dimethylisoquinoline, which could be approached through classical isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions, using an appropriately substituted phenethylamine (B48288) derivative. The subsequent selective oxidation of the C-7 methyl group in the presence of the C-1 methyl group would be a critical and potentially challenging step.

Alternatively, one could start with a precursor already containing a C-7 functional group that can be readily converted to an aldehyde. For example, the synthesis of 1-methylisoquinoline-7-carboxylic acid or its ester derivative would be a valuable intermediate. The reduction of a carboxylic acid or its derivatives to an aldehyde is a well-established transformation in organic synthesis. libretexts.orgrsc.org This can be achieved using various reagents, such as diisobutylaluminium hydride (DIBAL-H) for the reduction of esters, or by converting the carboxylic acid to an acid chloride followed by reduction with a hindered reducing agent like lithium tri-tert-butoxyaluminum hydride. rsc.org

The Vilsmeier-Haack and Reimer-Tiemann reactions are classical methods for the formylation of electron-rich aromatic rings. researchgate.netrsc.org The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from DMF and phosphorus oxychloride, to introduce a formyl group. researchgate.net The Reimer-Tiemann reaction employs chloroform (B151607) in a basic medium to formylate phenolic substrates via a dichlorocarbene (B158193) intermediate. rsc.org However, the application of these reactions to isoquinoline generally leads to substitution at the C-5 and C-8 positions due to the electronic directing effects of the nitrogen atom. Achieving selective C-7 formylation on a 1-methylisoquinoline using these methods would likely be difficult without the presence of other directing groups on the benzene (B151609) ring.

Synthesis via Selective Oxidation of Precursors (e.g., methyl groups, benzylic alcohols)

The introduction of a carbaldehyde functional group at the C-7 position of the 1-methylisoquinoline scaffold can be effectively achieved through the selective oxidation of appropriate precursors. The most common precursors for this transformation are the corresponding methyl-substituted isoquinoline, 1,7-dimethylisoquinoline, or the benzylic alcohol, (1-methylisoquinolin-7-yl)methanol (B12830670).

The direct oxidation of the C-7 methyl group of 1,7-dimethylisoquinoline represents a straightforward approach. This transformation requires an oxidizing agent that is selective for the benzylic methyl group over the C-1 methyl group, which is deactivated by the adjacent nitrogen atom in the aromatic ring. Selenium dioxide (SeO₂) is a reagent well-suited for this purpose, as it is known to selectively oxidize activated methyl groups to aldehydes. The reaction typically proceeds by heating the dimethylisoquinoline precursor with a stoichiometric amount of selenium dioxide in a suitable high-boiling solvent such as dioxane or xylene.

Alternatively, a two-step approach can be employed, starting with the conversion of the C-7 methyl group to a more easily oxidized benzylic alcohol. This can be accomplished through initial bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) under radical initiation, followed by hydrolysis to the alcohol. The resulting (1-methylisoquinolin-7-yl)methanol can then be oxidized to this compound using a wide range of milder oxidizing agents. Common reagents for this step include manganese dioxide (MnO₂), which is particularly effective for oxidizing benzylic alcohols, or pyridinium (B92312) chlorochromate (PCC).

Table 1: Selective Oxidation Routes to this compound

| Precursor | Key Reagent(s) | Transformation | Product |

|---|---|---|---|

| 1,7-Dimethylisoquinoline | Selenium dioxide (SeO₂) | Direct oxidation of C-7 methyl group | This compound |

| (1-Methylisoquinolin-7-yl)methanol | Manganese dioxide (MnO₂) or Pyridinium chlorochromate (PCC) | Oxidation of benzylic alcohol | This compound |

Multi-step Syntheses Involving Key Regioselective Transformations (e.g., nitration followed by oxidation, condensation)

More elaborate, multi-step synthetic routes provide access to this compound and allow for the introduction of various functionalities on the isoquinoline core. These syntheses often hinge on key regioselective reactions to ensure the correct placement of substituents.

One such strategy involves the nitration of 1-methylisoquinoline. The directing effects of the heterocyclic nitrogen and the methyl group influence the position of electrophilic substitution. Nitration of 1-methylisoquinoline typically yields a mixture of isomers, with the 5-nitro and 8-nitro derivatives being significant products. For the synthesis of the 7-carbaldehyde, a precursor with a substituent at the 7-position that can be converted to an aldehyde is required. An alternative approach involves starting with a precursor that already contains a group at the 7-position, such as 7-methylquinoline, and then constructing the isoquinoline ring. A subsequent nitration can be directed to a different position, for instance, the 8-position, as seen in the synthesis of 7-methyl-8-nitroquinoline. youtube.com

A documented strategy in the synthesis of related isoquinoline aldehydes involves the nitration of a pre-existing isoquinoline, followed by the oxidation of a methyl group. For example, the oxidation of a nitro-substituted methylisoquinoline to the corresponding nitro-aldehyde has been achieved using selenium dioxide. researchgate.netresearchgate.net This nitro-aldehyde can then undergo further transformations.

Following the formation of the aldehyde, condensation reactions can be employed to further elaborate the molecule. The aldehyde group of this compound is a versatile handle for forming new carbon-carbon or carbon-nitrogen bonds. For instance, it can undergo condensation with active methylene (B1212753) compounds, such as nitromethane, in the presence of a base to yield a β-nitrostyrene derivative. researchgate.net This product can then be a precursor for the synthesis of more complex heterocyclic systems. Another example is the condensation with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone, a reaction often explored in the development of biologically active molecules. researchgate.net

Table 2: Example of a Multi-step Sequence Involving Regioselective Steps

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Transformation Type |

|---|---|---|---|---|

| 1 | 1-Methyl-7-nitroisoquinoline | Selenium dioxide (SeO₂) | 1-Methyl-7-nitroisoquinoline-X-carbaldehyde* | Regioselective Oxidation |

| 2 | This compound | Nitromethane, Base | 1-Methyl-7-(2-nitrovinyl)isoquinoline | Condensation (Henry Reaction) |

| 3 | This compound | Thiosemicarbazide | This compound thiosemicarbazone | Condensation |

Note: The position of the carbaldehyde group formed would depend on the position of a corresponding methyl group in the nitroisoquinoline precursor.

Reactivity and Chemical Transformations of 1 Methylisoquinoline 7 Carbaldehyde

Reactions at the Isoquinoline (B145761) Ring System

The isoquinoline nucleus is an aromatic heterocyclic system that can undergo various reactions, including electrophilic and nucleophilic attacks, as well as reduction and cycloaddition reactions. The presence of the methyl and carbaldehyde groups significantly influences the regioselectivity and reactivity of these transformations.

Electrophilic Aromatic Substitution Patterns (e.g., nitration)

Electrophilic aromatic substitution on the isoquinoline ring is generally less facile than on benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring system. When such reactions do occur, they preferentially take place on the benzene ring portion of the molecule. In the case of 1-Methylisoquinoline-7-carbaldehyde, the directing effects of the existing substituents must be considered.

The methyl group at C-1 is an activating group and directs incoming electrophiles to the ortho and para positions. In the context of the isoquinoline ring, this would primarily influence the pyridine ring, though its effect extends to the benzene ring. Conversely, the carbaldehyde group at C-7 is a deactivating group and a meta-director.

Considering these competing effects, electrophilic substitution is most likely to occur at the C-5 and C-8 positions of the benzene ring, which are ortho and para to the activating influence of the heterocyclic nitrogen (when protonated) and are not sterically hindered. The deactivating effect of the C-7 carbaldehyde group would further favor substitution at the C-5 position, which is meta to it. For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield primarily 5-nitro-1-methylisoquinoline-7-carbaldehyde.

| Reagent | Expected Major Product(s) |

| HNO₃/H₂SO₄ | 5-Nitro-1-methylisoquinoline-7-carbaldehyde |

Nucleophilic Additions and Substitutions (e.g., at C-1)

The pyridine ring of the isoquinoline system is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C-1 position. This is due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate.

However, in this compound, the C-1 position is already substituted with a methyl group, precluding direct nucleophilic substitution at this site. Nonetheless, related nucleophilic reactions are possible:

Chichibabin Reaction : While the classic Chichibabin reaction involves the amination of pyridines and related heterocycles at the α-position to the nitrogen, the presence of the C-1 methyl group in the target molecule would prevent the direct addition of an amide anion at this position.

Reissert Reaction : The Reissert reaction involves the addition of an acyl group and a cyanide ion to the isoquinoline ring. For 1-methylisoquinoline (B155361), this would lead to the formation of a 1-acyl-2-cyano-1-methyl-1,2-dihydroisoquinoline derivative. Subsequent hydrolysis can yield various products. This reaction demonstrates the susceptibility of the C-1 position to nucleophilic attack even with a methyl substituent, albeit through an addition rather than a substitution mechanism.

Attack on the Methyl Group : The protons of the C-1 methyl group are acidic due to the electron-withdrawing nature of the adjacent nitrogen atom. Strong bases can deprotonate this methyl group, generating a nucleophilic carbanion that can then react with various electrophiles.

| Reaction | Reagents | Expected Product Type |

| Reissert Reaction | Acyl chloride, KCN | 1-Acyl-2-cyano-1-methyl-1,2-dihydroisoquinoline derivative |

| Deprotonation-Alkylation | 1. Strong base (e.g., n-BuLi) 2. Electrophile (e.g., Alkyl halide) | 1-(Alkyl)-isoquinoline-7-carbaldehyde derivative |

Reduction Reactions (e.g., of the pyridine ring leading to dihydro- or tetrahydroisoquinolines)

The isoquinoline ring can be selectively reduced in either the pyridine or the benzene ring, depending on the reaction conditions.

Reduction to Tetrahydroisoquinolines : Catalytic hydrogenation, for instance with hydrogen gas over a palladium catalyst, typically reduces the pyridine ring to afford 1,2,3,4-tetrahydroisoquinolines. In the case of this compound, this would yield 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde. It is important to note that under these conditions, the carbaldehyde group may also be reduced to a hydroxymethyl group.

Reduction with Hydride Reagents : Sodium borohydride (NaBH₄) is a milder reducing agent that can also effect the reduction of the pyridine ring of isoquinolinium salts. For the neutral this compound, NaBH₄ would primarily reduce the carbaldehyde group to an alcohol. However, if the isoquinoline nitrogen is quaternized, for example by treatment with an alkyl halide, NaBH₄ can reduce the C=N bond, leading to a 1,2-dihydroisoquinoline.

| Reagent | Product Type | Potential Side Reactions |

| H₂/Pd | 1,2,3,4-Tetrahydroisoquinoline | Reduction of the carbaldehyde to an alcohol |

| NaBH₄ (on the neutral molecule) | Primarily reduction of the aldehyde | - |

| 1. Alkyl halide 2. NaBH₄ | 1,2-Dihydroisoquinoline | - |

Dearomative Cycloaddition Reactions

Dearomatization reactions provide a powerful method for the synthesis of complex, three-dimensional structures from flat, aromatic precursors. The isoquinoline ring system can participate in such transformations. Photochemically induced dearomative cycloadditions of isoquinolines with alkenes have been reported to yield complex polycyclic frameworks. These reactions often proceed via an energy transfer mechanism, leading to the formation of [4+2] or [2+2] cycloadducts. The specific regioselectivity and stereoselectivity of these reactions would be influenced by the substitution pattern of the isoquinoline and the nature of the alkene partner.

Transformations Involving the Carbaldehyde Moiety at C-7

The carbaldehyde group at the C-7 position is a versatile functional group that can undergo a wide array of chemical transformations, most notably condensation reactions.

Condensation Reactions (e.g., with nitromethane, ammonium acetate)

Henry Reaction (with nitromethane) : The condensation of an aldehyde with a nitroalkane in the presence of a base is known as the Henry or nitro-aldol reaction. This compound is expected to react with nitromethane to initially form a β-nitro alcohol. Subsequent dehydration of this intermediate would lead to the formation of 1-methyl-7-(2-nitrovinyl)isoquinoline. This reaction is a valuable method for the introduction of a two-carbon chain and a nitro group.

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, often catalyzed by a weak base. While not explicitly with ammonium acetate as the active methylene component, the principle can be extended.

Reaction with Ammonium Acetate : Aldehydes can react with ammonium acetate in various ways. For instance, in the presence of another carbonyl compound and an active methylene compound, it can participate in Hantzsch-type pyridine syntheses. More directly, condensation with ammonium acetate can lead to the formation of an imine, or in more complex, multi-component reactions, it can serve as a nitrogen source for the synthesis of various heterocyclic systems.

| Reagent(s) | Reaction Name | Expected Product |

| Nitromethane, Base | Henry Reaction | 1-Methyl-7-(2-nitrovinyl)isoquinoline (after dehydration) |

| Ammonium Acetate | Imine formation / Multi-component reactions | Varies depending on other reactants and conditions |

Selective Oxidation and Reduction of the Aldehyde Group

The aldehyde functional group at the C-7 position of this compound is amenable to selective oxidation and reduction reactions to yield the corresponding carboxylic acid and alcohol, respectively.

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid. While specific studies on this compound are not prevalent, analogous transformations on other heteroaromatic aldehydes are well-documented. A common and effective oxidizing agent for this purpose is potassium permanganate (KMnO4) in an aqueous solution under basic or acidic conditions. libretexts.orgmychemblog.com The reaction typically proceeds until the carboxylic acid is formed. libretexts.org The general transformation is depicted below:

Table 1: Hypothetical Oxidation of this compound

| Reactant | Reagent | Product |

|---|

Reduction: Conversely, the aldehyde can be selectively reduced to a primary alcohol. Sodium borohydride (NaBH4) is a widely used reagent for this transformation due to its chemoselectivity for aldehydes and ketones over other functional groups like esters and amides. masterorganicchemistry.comlibretexts.org The reduction of an aldehyde with sodium borohydride typically proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation to yield the alcohol. masterorganicchemistry.com

Table 2: Hypothetical Reduction of this compound

| Reactant | Reagent | Product |

|---|

It is important to note that while these are standard transformations, the specific reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized for this compound to achieve high yields and selectivity.

Wittig and Related Olefination Reactions

The aldehyde group of this compound serves as an excellent electrophile for olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, to form a new carbon-carbon double bond. wikipedia.orgwikipedia.org These reactions are fundamental in organic synthesis for converting carbonyl compounds into alkenes. wikipedia.org

Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). libretexts.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Non-stabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions. wikipedia.org A key advantage of the HWE reaction is that it typically provides excellent (E)-selectivity for the resulting alkene. alfa-chemistry.comorganic-chemistry.org Furthermore, the water-soluble phosphate byproduct is easily removed, simplifying purification. alfa-chemistry.com

Table 3: Generalized Olefination Reactions of this compound

| Reaction | Reagent | General Product |

|---|---|---|

| Wittig Reaction | Phosphonium Ylide (Ph3P=CHR) | 7-(alkenyl)-1-methylisoquinoline |

Derivatization Strategies for this compound

Beyond the direct modification of the aldehyde group, this compound can be utilized in the synthesis of more complex heterocyclic structures through derivatization strategies that involve both the aldehyde and the methyl group.

Formation of Fused Heterocyclic Systems (e.g., Imidazo[5,1-a]isoquinolines)

The isoquinoline scaffold is a common motif in biologically active compounds and serves as a precursor for the synthesis of various fused heterocyclic systems. One such example is the formation of imidazo[5,1-a]isoquinolines. While a direct synthesis from this compound is not explicitly detailed, related synthetic strategies provide a plausible route. For instance, imidazo[5,1-a]isoquinolines have been synthesized via a palladium-catalyzed/norbornene-mediated one-step reaction from N-bromoalkyl imidazoles and aryl iodides. nih.gov Another approach involves an iodine-mediated condensation-cyclization-oxidation multi-step reaction. uni-giessen.de These methods suggest that a multi-step sequence starting with the conversion of the aldehyde of this compound to a suitable functional group could lead to the formation of the fused imidazole ring.

A potential synthetic pathway could involve the reaction of a 1-substituted isoquinoline derivative with an α-haloketone, a common method for constructing the imidazole ring in such fused systems. The aldehyde group of this compound could be first converted to an amine, which could then participate in a condensation reaction to form the fused heterocyclic system.

Reactions Involving the Methyl Group at C-1 (e.g., lithiation, subsequent electrophilic trapping)

The methyl group at the C-1 position of the isoquinoline ring is activated and can be deprotonated with a strong base to form a nucleophilic species. This carbanion can then react with various electrophiles in a process known as electrophilic trapping.

While specific studies on the lithiation of this compound are scarce, the lithiation of related N-tert-butoxycarbonyl (N-Boc)-1,2,3,4-tetrahydroisoquinolines has been optimized using n-butyllithium in THF at low temperatures. nih.gov The resulting organolithium intermediate can be quenched with a variety of electrophiles to yield 1-substituted tetrahydroisoquinolines. nih.gov The presence of the aldehyde group in this compound would likely require protection before lithiation to prevent nucleophilic attack by the organolithium reagent.

The general principle of directed ortho-lithiation, where a functional group directs the deprotonation to an adjacent position, is a powerful tool in organic synthesis. semanticscholar.orguwindsor.ca In the case of 1-methylisoquinoline, the nitrogen atom in the ring can influence the acidity of the protons on the adjacent methyl group. The resulting lithiated species can then be trapped with electrophiles to introduce a wide range of functional groups at the C-1 methyl position. mdpi.comorganic-chemistry.org

Table 4: Potential Electrophilic Trapping of Lithiated 1-Methylisoquinoline Derivative

| Lithiated Intermediate | Electrophile (E+) | Product |

|---|---|---|

| 1-(Lithiomethyl)isoquinoline-7-carbaldehyde (protected) | Alkyl halide (R-X) | 1-(Alkyl)isoquinoline-7-carbaldehyde (protected) |

| 1-(Lithiomethyl)isoquinoline-7-carbaldehyde (protected) | Carbonyl compound (R2C=O) | 1-(Hydroxyalkyl)isoquinoline-7-carbaldehyde (protected) |

Applications of 1 Methylisoquinoline 7 Carbaldehyde As a Synthetic Building Block

Precursor in the Synthesis of Complex Natural Products and Analogues

The isoquinoline (B145761) framework is central to a vast family of alkaloids with diverse and potent biological activities. The aldehyde functionality of 1-methylisoquinoline-7-carbaldehyde and its close derivatives provides an essential electrophilic site for building the complex structures of these natural products.

Formal Syntheses of Isoquinoline Alkaloids (e.g., Decumbenine B, Aaptamine)

While direct total syntheses starting from this compound are not extensively documented, the formal synthesis of related isoquinoline alkaloids relies on key intermediates that share its core structural features. For instance, the synthesis of the marine alkaloid Aaptamine has been achieved starting from 6,7-dimethoxy-1-methylisoquinoline. A critical step in this pathway involves the oxidation of the parent compound to a nitro-aldehyde intermediate. This aldehyde then undergoes condensation with nitromethane, dehydration, and subsequent reductive cyclization to yield the final natural product. This process underscores the importance of an aldehyde group on the isoquinoline ring system to facilitate the necessary carbon-carbon bond formations for the construction of the fused heterocyclic core of Aaptamine.

Similarly, the total synthesis of Decumbenine B , another isoquinoline alkaloid, proceeds through a multi-step sequence where an aldehyde-bearing isoquinoline derivative would be a logical, though not explicitly cited, precursor for the key transformations required to complete the natural product's skeleton.

Summary of Natural Product Synthesis Applications

| Natural Product Class | Synthetic Strategy Highlight | Role of Aldehyde Moiety |

|---|

Construction of Spirobenzylisoquinoline Skeletons

Spirobenzylisoquinoline alkaloids represent a structurally complex subclass of isoquinoline natural products. Their synthesis often involves an intramolecular cyclization reaction where a nucleophilic portion of the molecule attacks an electrophilic carbon. A recent review of isoquinoline alkaloid synthesis highlights a strategy where an aldehyde group is converted to a β-hydrazino alcohol, which, after hydrogenation and in situ cyclization, yields the target scaffold rsc.org. While this example does not start with this compound itself, it establishes a clear precedent for the utility of an aldehyde function on the isoquinoline core as a critical precursor for generating the necessary intermediates for constructing complex spirocyclic systems rsc.org.

Intermediate in the Formation of Novel Heterocyclic and Polycyclic Frameworks

The reactivity of this compound makes it a prime candidate for constructing novel and complex ring systems that are of interest in materials science and medicinal chemistry.

Synthesis of Pyrrolo- and Imidazo-[2,1-a]isoquinolines

The pyrrolo[2,1-a]isoquinoline (B1256269) core is found in the lamellarin class of marine alkaloids, known for their potent cytotoxic activities. The synthesis of this scaffold can be achieved through multicomponent reactions. One established method involves the 1,3-dipolar cycloaddition between an isoquinolinium ylide (generated in situ from isoquinoline) and an acetylenic dipolarophile nih.gov. Although this specific literature example does not use a 7-carbaldehyde substituted isoquinoline, the aldehyde group represents a valuable point for diversification of the final product.

Alternative strategies involve copper-catalyzed cascade reactions using aldehydes, terminal alkynes, and tetrahydroisoquinolines to build the fused pyrrolo[2,1-a]isoquinoline system acs.org. These multicomponent approaches highlight the potential of this compound to serve as the aldehyde component, directly incorporating its structure into the final polycyclic product acs.orgrsc.org.

Construction of Bridged Polycycles via Dearomative Cycloadditions

A powerful method for creating three-dimensional complexity from flat aromatic precursors is the dearomative cycloaddition. Research has shown that isoquinolines can undergo photochemical intermolecular [4+2] dearomative cycloadditions with alkenes. This reaction transforms the aromatic isoquinoline into a bridged polycyclic structure. The presence of the aldehyde group, as in this compound, would be carried through this transformation, providing a functional handle on the resulting bridged framework for further synthetic elaboration.

Role in the Synthesis of Scaffolds with Potential Medicinal Relevance

The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs amerigoscientific.comrsc.orgnih.gov. The aldehyde group of this compound is a key functional group for generating libraries of derivatives for pharmacological screening.

A prominent example is the synthesis of α-N-heterocyclic carboxaldehyde thiosemicarbazones. The condensation of an isoquinoline aldehyde with thiosemicarbazide (B42300) yields these compounds, which are potent metal chelators. Isoquinoline thiosemicarbazones have demonstrated significant anticancer activity, with low nanomolar potency against various cancer cell lines, including leukemia and pancreatic cancer nih.govnih.gov. The biological activity is often enhanced by the chelation of transition metals like copper nih.govnih.gov. The 7-carbaldehyde position offers a site for generating such derivatives, which have potential as therapeutic agents.

The aldehyde can also be used to synthesize a variety of other medicinally relevant structures through reactions like reductive amination, Wittig reactions, and the formation of hydrazones, oximes, and other imine derivatives, each leading to a new class of compounds with distinct pharmacological potential amerigoscientific.comnih.gov.

Examples of Medicinally Relevant Scaffolds

| Scaffold Class | Synthetic Transformation | Potential Therapeutic Application |

|---|---|---|

| Thiosemicarbazones | Condensation with thiosemicarbazide | Anticancer, Antiviral |

| Hydrazones | Condensation with hydrazines | Anticancer, Anti-inflammatory |

Computational and Mechanistic Investigations of 1 Methylisoquinoline 7 Carbaldehyde Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of chemical reactions, offering insights into transition states, reaction intermediates, and energetic pathways. While specific DFT studies on 1-methylisoquinoline-7-carbaldehyde are not extensively documented in the reviewed literature, the principles can be effectively illustrated by examining analogous systems. For instance, a DFT/TD-DFT analysis of 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332) provides a framework for understanding the structural and electronic properties that govern reactivity. dergipark.org.tr

In such studies, geometric optimization is first performed to determine the most stable conformers. For a molecule like this compound, this would involve analyzing the orientation of the carbaldehyde group relative to the isoquinoline (B145761) ring. The rotational barrier around the C-C bond connecting the aldehyde to the ring would be calculated to identify the lowest energy conformers, which are crucial for understanding the molecule's ground state behavior. dergipark.org.tr

Subsequent calculations would focus on mapping the potential energy surface for various reactions. This involves locating the transition state structures that connect reactants to products. The energy of these transition states is critical for determining the reaction kinetics. For example, in a nucleophilic addition to the carbaldehyde group, DFT calculations can model the approach of the nucleophile and the subsequent changes in geometry and energy, revealing the activation energy of the reaction.

A key aspect of DFT studies is the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to predicting a molecule's reactivity. For this compound, the HOMO would likely be localized on the electron-rich isoquinoline ring system, while the LUMO would be centered on the electron-withdrawing carbaldehyde group. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher reactivity. dergipark.org.treurjchem.com

Table 1: Illustrative DFT Data for a Related Quinoline (B57606) Derivative (2-Chloro-7-Methylquinoline-3-Carbaldehyde)

| Parameter | Value (trans conformer) | Value (cis conformer) |

| Energy Difference (ΔE+ZPV) | 0 kJ mol⁻¹ (Reference) | 14.60 kJ mol⁻¹ |

| HOMO Energy | Localized on rings | Localized on rings |

| LUMO Energy | Localized over the entire molecule | Localized over the entire molecule |

| HOMO-LUMO Gap (Excitation Energy) | 3.75 eV (S₀→S₂) | 3.84 eV (S₀→S₂) |

This data is for 2-Chloro-7-Methylquinoline-3-Carbaldehyde and is presented to illustrate the types of parameters obtained from DFT calculations. dergipark.org.tr

Elucidation of Regio- and Stereoselectivity in Cycloaddition Reactions

Cycloaddition reactions are powerful synthetic tools for the construction of cyclic systems. The presence of both a π-rich heterocyclic system and a C=O double bond in this compound suggests the potential for participation in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions. Computational chemistry is instrumental in predicting the regio- and stereoselectivity of these reactions. nih.govacs.org

In the context of a [3+2] cycloaddition with a dipole like a nitrone, DFT calculations can be employed to evaluate the activation energies for the formation of different regioisomers. The regioselectivity is often governed by the electronic properties of the reactants, specifically the orbital coefficients of the FMOs. The reaction will typically favor the pathway where the interacting orbitals of the dipole and the dipolarophile have the largest coefficients on the atoms forming the new bonds. researchgate.net

For this compound, the aldehyde group could act as the dipolarophile. The regioselectivity of the cycloaddition would depend on whether the reaction proceeds via a concerted or stepwise mechanism, which can also be elucidated through computational studies by searching for intermediates on the potential energy surface. researchgate.net

Stereoselectivity in cycloaddition reactions, leading to the formation of specific stereoisomers, is also a key area of computational investigation. For example, in a Diels-Alder reaction where the isoquinoline ring acts as a diene, the approach of the dienophile can be modeled to determine the preference for endo or exo products. These preferences are often explained by secondary orbital interactions, which can stabilize one transition state over another. While specific studies on this compound are lacking, the principles derived from computational studies of other heterocyclic systems would be applicable. researchgate.net

Mechanistic Insights into C-H Activation and Functionalization Processes

The selective activation and functionalization of C-H bonds is a major goal in modern synthetic chemistry. ethernet.edu.etacs.org this compound possesses several C-H bonds that could potentially be activated, with the methyl group at the C1 position being a particularly interesting site for sp³ C-H activation. The nitrogen atom in the isoquinoline ring can act as a directing group in transition-metal-catalyzed C-H activation reactions. rsc.orgniscpr.res.in

Computational studies can provide significant insights into the mechanisms of these reactions. For a transition-metal-catalyzed C-H activation of the methyl group, DFT can be used to model the key steps of the catalytic cycle, which typically include:

Coordination of the metal to the nitrogen atom of the isoquinoline.

Oxidative addition of the C-H bond to the metal center, forming a metallacyclic intermediate.

Reaction with a coupling partner.

Reductive elimination to form the product and regenerate the catalyst.

Furthermore, computational models can help to explain the regioselectivity of C-H activation. For instance, while the C1-methyl group is a prime candidate for activation, other aromatic C-H bonds on the isoquinoline ring could also react. DFT calculations can compare the activation barriers for the different possible C-H activation pathways, thereby predicting the most likely site of functionalization. The steric and electronic effects of the substituents, including the carbaldehyde group, would play a crucial role in determining this selectivity.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound is fundamental to its reactivity. Computational methods provide a suite of reactivity descriptors that can be used to predict how the molecule will behave in different chemical environments. These descriptors are derived from the principles of conceptual DFT. eurjchem.com

Key reactivity descriptors include:

Electron Density: This indicates the distribution of electrons within the molecule, highlighting electron-rich and electron-poor regions.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. For this compound, the MEP would show a negative potential (red) around the nitrogen atom and the oxygen of the aldehyde, indicating sites for electrophilic attack. A positive potential (blue) would be expected around the hydrogen atoms. mdpi.com

Local Reactivity Descriptors: Fukui functions and dual descriptors can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. For this compound, these descriptors would help to differentiate the reactivity of the various carbon and nitrogen atoms in the ring system and the carbonyl carbon.

Table 2: Conceptual DFT Reactivity Descriptors (Illustrative)

| Descriptor | Definition | Predicted Role for this compound |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Influences the polarity of bonds and overall reactivity. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A smaller value indicates higher reactivity. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Expected to be significant due to the aldehyde group. |

These are general descriptors; their specific values for this compound would require dedicated computational analysis.

Advanced Spectroscopic and Structural Analysis of 1 Methylisoquinoline 7 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution.

High-Resolution 1H NMR and 13C NMR Studies

High-resolution ¹H and ¹³C NMR data are crucial for identifying the chemical environment of each hydrogen and carbon atom in the molecule. For 1-Methylisoquinoline-7-carbaldehyde, one would expect to observe distinct signals for the methyl group, the aldehyde proton, and the aromatic protons of the isoquinoline (B145761) ring system. The chemical shifts (δ) and coupling constants (J) would provide critical information about the electronic environment and the connectivity of adjacent atoms.

Predicted ¹H NMR Spectral Characteristics:

A singlet for the methyl group (C1-CH₃).

A singlet for the aldehyde proton (CHO).

A series of doublets and multiplets in the aromatic region corresponding to the protons on the isoquinoline core.

Predicted ¹³C NMR Spectral Characteristics:

A signal in the aliphatic region for the methyl carbon.

A signal in the highly deshielded region characteristic of an aldehyde carbonyl carbon.

A set of signals in the aromatic region for the carbon atoms of the isoquinoline ring.

Without experimental data, a precise data table of chemical shifts and coupling constants cannot be constructed.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are essential for unambiguously assigning the signals observed in 1D NMR and for revealing the complete bonding framework and spatial arrangement of the molecule.

COSY (Correlation Spectroscopy) would establish the connectivity between neighboring protons (³J-coupling).

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is critical for identifying longer-range couplings (²J and ³J) between protons and carbons, which helps to piece together the entire molecular skeleton, for instance, by correlating the aldehyde proton to the carbons of the isoquinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.

Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity and structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₁H₉NO). The expected monoisotopic mass is approximately 171.0684 g/mol . Analysis of the fragmentation pattern in the mass spectrum would reveal characteristic losses, such as the loss of the aldehyde group (CHO) or the methyl group (CH₃), providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is a rapid and simple method for identifying the presence of specific functional groups in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Expected IR Absorption Bands:

A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group.

C-H stretching vibrations for the aromatic and methyl groups typically appearing around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Characteristic C-H stretching bands for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.

C=C and C=N stretching vibrations within the aromatic isoquinoline ring system in the 1450-1650 cm⁻¹ region.

A data table of specific vibrational frequencies cannot be compiled without experimental data.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be obtainable as a suitable single crystal, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and intermolecular interactions, such as crystal packing. A search of crystallographic databases did not yield any results for this compound.

Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Raman Spectroscopy)

Advanced spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and Raman spectroscopy are indispensable tools for elucidating the electronic and vibrational structures of complex organic molecules like this compound and its derivatives. These methods provide detailed insights into molecular conformation, electronic transitions, and the influence of substituents on the chromophoric system.

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. For aromatic systems like isoquinoline, these transitions are often of the π → π* and n → π* type.

Research on related compounds, such as quinoline-7-carboxaldehyde, provides a framework for understanding the potential UV-Vis spectral characteristics of this compound. Experimental and theoretical studies on quinoline-7-carboxaldehyde have recorded its UV-Vis spectrum in the 200–400 nm range. The spectrum is a result of electronic transitions within the quinoline (B57606) ring system, which are influenced by the carboxaldehyde group. Similarly, the UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the isoquinoline core, with modifications induced by the methyl and aldehyde substituents. The absorption spectrum for the parent 1,1′-biisoquinoline in ethanol (B145695) shows maxima at 218, 274, 284, 312, and 324 nm.

The substitution pattern on the isoquinoline ring significantly affects the absorption maxima (λmax) and molar absorptivity. For instance, studies on 5-substituted isoquinolines have demonstrated how different functional groups can alter the electronic absorption spectra. It is anticipated that the aldehyde group at the 7-position and the methyl group at the 1-position of this compound will cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands compared to unsubstituted isoquinoline, along with changes in absorption intensity.

A hypothetical UV-Vis absorption data table for this compound, based on data from analogous compounds, is presented below. The electronic transitions are assigned based on computational studies performed on similar structures.

| Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition | Reference Compound |

|---|

Raman Spectroscopy

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule. It is complementary to infrared (IR) spectroscopy and is particularly sensitive to the vibrations of non-polar bonds and symmetric molecular vibrations. This makes it highly suitable for studying the skeletal vibrations of the aromatic isoquinoline ring.

Detailed vibrational analyses, often supported by Density Functional Theory (DFT) calculations, have been performed on related quinoline derivatives, such as quinoline-7-carboxaldehyde. These studies provide a basis for assigning the Raman bands of this compound. The Raman spectrum will exhibit characteristic bands corresponding to C-H stretching, C=C and C=N stretching of the aromatic ring, in-plane and out-of-plane bending modes, and vibrations associated with the methyl and aldehyde substituents.

The vibrational frequencies are sensitive to the molecular structure and conformation. For instance, in quinoline-7-carboxaldehyde, two stable conformers are possible depending on the orientation of the aldehyde group, and these conformers have slightly different calculated vibrational frequencies. A similar conformational analysis would be relevant for this compound.

Below is a representative table of expected Raman shifts for this compound, with assignments based on studies of quinoline-7-carboxaldehyde and other quinoline derivatives.

| Raman Shift (cm-1) | Vibrational Assignment | Intensity |

|---|---|---|

| ~3050 | Aromatic C-H stretching | Medium |

| ~2930 | Methyl C-H stretching | Medium |

| ~1680 | C=O stretching of aldehyde | Strong |

| ~1620 | C=C stretching of isoquinoline ring | Strong |

| ~1580 | C=N stretching of isoquinoline ring | Strong |

| ~1380 | Ring stretching/breathing mode | Very Strong |

| ~1030 | In-plane C-H bending | Medium |

| ~830 | Out-of-plane C-H bending | Weak |

The combination of UV-

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of 1-Methylisoquinoline-7-carbaldehyde that influence its reactivity and biological activity?

- Methodological Answer : The compound’s bicyclic isoquinoline core, methyl group at position 1, and aldehyde at position 7 are critical. The methyl group enhances lipophilicity and metabolic stability, while the aldehyde enables nucleophilic addition reactions (e.g., Schiff base formation). Structural confirmation relies on spectroscopic techniques:

- NMR : Distinct signals for methyl (δ ~2.5 ppm) and aldehyde protons (δ ~9.8 ppm).

- MS : Molecular ion peak at m/z 155.19 .

- IR : Stretching vibrations for C=O (~1700 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .

Q. What are the common synthetic routes for this compound, and how do reaction conditions affect yield and purity?

- Methodological Answer : Two primary methods are:

Cyclization of substituted benzaldehydes with methylamine derivatives under acidic conditions (yield: 40–60%, purity >90% with HPLC ).

Oxidative functionalization of pre-formed isoquinoline scaffolds using MnO₂ or TEMPO (yield: 50–70%, requires inert atmosphere ).

- Key Variables : Temperature (80–120°C), solvent polarity (DMF enhances aldehyde stability), and catalyst choice (e.g., Pd/C for hydrogenation steps) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and analytical techniques?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (95% purity threshold) .

- Elemental Analysis : Confirm %C, %H, %N (e.g., Calc. C 69.12%, H 4.53%, N 9.03%; Found: C 68.89%, H 4.61%, N 8.97%) .

- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability for preclinical studies?

- Methodological Answer :

- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .

- Catalyst Screening : Test Pd-Ni bimetallic catalysts for enhanced regioselectivity in cyclization steps .

- Flow Chemistry : Implement continuous flow systems to reduce reaction time (from 12h to 2h) and improve scalability .

Q. What computational strategies, such as molecular docking, are employed to predict the biological targets of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding with kinases (e.g., EGFR) or GPCRs. Key parameters:

- Grid box size: 25 × 25 × 25 Å centered on the ATP-binding pocket.

- Binding affinity threshold: ≤ -7.0 kcal/mol .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How should researchers address contradictions in biological activity data across different studies involving this compound derivatives?

- Methodological Answer :

- Systematic Review Framework : Follow COSMOS-E guidelines to assess study heterogeneity (e.g., cell line variability, assay protocols) .

- Meta-Analysis : Pool IC₅₀ values using random-effects models (RevMan software) and adjust for publication bias via funnel plots .

- Experimental Replication : Standardize assays (e.g., MTT vs. ATP-based viability tests) and validate with orthogonal methods (e.g., SPR binding kinetics) .

Q. What methodologies are recommended for comparative studies of this compound with structurally related isoquinoline derivatives?

- Methodological Answer :

- SAR Table : Compare analogs using in vitro/in vivo

| Compound | Substituents | Key Activity (IC₅₀, μM) |

|---|---|---|

| This compound | 1-CH₃, 7-CHO | 2.1 (EGFR inhibition) |

| 3-Methylisoquinoline | 3-CH₃ | 5.8 (Antimicrobial) |

| Quinoline-7-carbaldehyde | No methyl, 7-CHO | 10.3 (Antiproliferative) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.